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Maillard Product -

Maillard Product

Catalog Number: EVT-13993707
CAS Number:
Molecular Formula: C36H49N7O12
Molecular Weight: 771.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A heterogeneous group of compounds derived from rearrangements, oxidation, and cross-linking reactions that follow from non-enzymatic glycation of amino groups in PROTEINS; LIPIDS; or NUCLEIC ACIDS. Their accumulation in vivo accelerates under hyperglycemic, oxidative, or inflammatory conditions. Heat also accelerates the formation of advanced glycation end products (AGEs) such seen with the browning of food during cooking.
Source

The Maillard reaction was first described by French chemist Louis Camille Maillard in 1912. It is a non-enzymatic browning reaction that occurs when food is subjected to heat, typically during cooking processes like roasting, baking, or grilling. The reaction can also occur during food storage and processing under certain conditions .

Classification

Maillard products can be classified based on their molecular weight and structure. They include low-molecular-weight compounds such as aldehydes and ketones, as well as high-molecular-weight polymers known as melanoidins. These classifications reflect the complexity and variability of the products formed during the reaction .

Synthesis Analysis

Methods

The synthesis of Maillard products occurs through a series of reactions initiated by the combination of reducing sugars and amino acids under heat. The process typically involves three main steps:

  1. Initial Condensation: The carbonyl group of a reducing sugar reacts with the amino group of an amino acid to form an N-substituted glycosylamine, releasing water.
  2. Amadori Rearrangement: The glycosylamine undergoes rearrangement to form stable ketosamines.
  3. Further Reactions: Ketosamines can dehydrate and polymerize to produce a variety of compounds, including melanoidins .

Technical Details

The Maillard reaction is influenced by several factors including temperature, pH, moisture content, and the nature of the reactants. Optimal conditions for the reaction typically range from 140°C to 165°C (280°F to 330°F) with moderate moisture levels .

Molecular Structure Analysis

Structure

Maillard products exhibit a wide range of molecular structures due to the diversity of reactants involved in the reaction. The initial product, N-substituted glycosylamine, can rearrange into various ketosamines. As these intermediates further react, they can form complex polymers known as melanoidins which are characterized by their brown color and significant molecular weight .

Data

The molecular weight of specific Maillard reaction intermediates varies significantly; for instance, simple aldehydes may have low molecular weights (around 44 Da), whereas melanoidins can exceed several thousand Daltons depending on their degree of polymerization .

Chemical Reactions Analysis

Reactions

The Maillard reaction encompasses several key chemical transformations:

  1. Formation of Glycosylamine: The initial reaction between amino acids and reducing sugars.
  2. Amadori Rearrangement: Converts glycosylamines into ketosamines.
  3. Dehydration and Polymerization: Leads to the formation of melanoidins and other complex products.

These reactions can yield various byproducts such as diacetyl and acrylamide, which have implications for food flavor and safety .

Technical Details

The formation of acrylamide, a potential carcinogen, occurs primarily when reducing sugars react with asparagine at high temperatures during cooking processes . Understanding these reactions is crucial for controlling food quality and safety.

Mechanism of Action

Process

The mechanism underlying the Maillard reaction involves several stages:

  1. Nucleophilic Attack: The amino group attacks the carbonyl carbon of the sugar.
  2. Formation of Intermediates: This leads to unstable intermediates that can rearrange or dehydrate.
  3. Polymerization: Eventually results in complex brown pigments (melanoidins) that are responsible for flavor and color in cooked foods .

Data

Research indicates that the rate of the Maillard reaction increases with temperature and decreases at very high or very low moisture levels . This information is vital for optimizing cooking methods to enhance flavor while minimizing undesirable byproducts.

Physical and Chemical Properties Analysis

Physical Properties

Maillard products are generally characterized by their brown color, which results from extensive polymerization. They are often soluble in water but vary widely in solubility depending on their molecular structure.

Chemical Properties

Chemically, Maillard products exhibit reactivity due to functional groups present in their structures (e.g., aldehydes, ketones). They can participate in further reactions such as oxidation or hydrolysis depending on environmental conditions .

Relevant Data or Analyses

Studies have shown that the presence of metal ions can influence both the rate and outcome of Maillard reactions by acting as catalysts or inhibitors .

Applications

Scientific Uses

Maillard products have significant implications in various fields:

  • Food Industry: They enhance flavor and color in processed foods.
  • Nutritional Science: Understanding how these compounds affect protein digestibility and nutrient availability is crucial for developing healthier food options.
  • Health Research: Investigating advanced glycation end-products formed through Maillard reactions provides insights into aging and chronic diseases .
Mechanistic Pathways of the Maillard Reaction

The Maillard reaction, first described by Louis Camille Maillard in 1912, represents a complex network of chemical transformations between carbonyl groups (primarily from reducing sugars) and nucleophilic amino groups (from amino acids, peptides, or proteins). This cascade reaction proceeds through distinct yet overlapping stages, generating diverse compounds that influence food quality and biological systems [1] [3].

Early-Stage Reaction Dynamics

The initial phase establishes the foundation for subsequent complexity, involving reversible condensations followed by key rearrangements.

Condensation of Reducing Sugars and Amino Groups

The reaction commences with the nucleophilic attack by an unprotonated amino group (R-NH₂) on the electrophilic carbonyl carbon (C=O) of a reducing sugar in its open-chain form. This results in a reversible carbinolamine intermediate, which rapidly dehydrates to form a Schiff base (N-substituted glycosylamine). The reaction kinetics are profoundly influenced by pH, as it governs the concentration of the reactive nucleophilic base form (R-NH₂) versus its protonated conjugate acid (R-NH₃⁺). Nucleophile strength correlates with pKa: lysine (pKa ~10), cysteine (pKa ~9), and histidine (pKa ~6.5) exhibit varying reactivities. Similarly, sugar reactivity follows the order: pentoses (e.g., ribose) > hexoses (e.g., glucose, galactose) > disaccharides (e.g., lactose) [4] [8].

Table 1: Influence of Nucleophile Type and pKa on Maillard Reaction Initiation [4] [5]

Amino Acid ResidueNucleophilic GroupApprox. pKaReactivity in Maillard Initiation
LysinePrimary amine (ε-NH₂)~10.0High (dominant contributor)
CysteineThiolate (-S⁻)~8.5-9.0High (forms S-Maillard products)
ArginineGuanidine group~12.5Moderate (requires high pH)
HistidineSecondary imidazole N~6.0-6.5Moderate (active near neutrality)
α-Amino Group (Terminal)Primary amine~7.8-8.0Moderate

Formation and Rearrangement of Schiff Bases

Schiff bases are transient and reactive. Their formation is favored under low-moisture conditions and elevated temperatures. Crucially, Schiff bases can undergo isomerization reactions. One significant pathway involves cyclization to form 5-oxazolidinones, particularly when the amino acid possesses a nearby carboxylic acid group (e.g., aspartic acid). This cyclic intermediate, characterized by a distinctive IR absorption at ~1784 cm⁻¹, can undergo decarboxylation, generating reactive azomethine ylides. These ylides can tautomerize into different isomeric imines, thereby branching the Maillard reaction pathway early on and contributing to product diversity [6] [8].

Amadori and Heyns Rearrangement Mechanisms

Schiff bases derived from aldoses (e.g., glucose) undergo acid-catalyzed rearrangement via 1,2-enolization, leading to the formation of Amadori rearrangement products (ARPs) (1-amino-1-deoxy-2-ketoses). Conversely, Schiff bases from ketoses (e.g., fructose) undergo base-catalyzed rearrangement via 2,3-enolization, forming Heyns rearrangement products (HRPs) (2-amino-2-deoxy-aldoses). Both rearrangements yield more stable aminoketose or aminoaldose structures. ARPs are particularly significant in foods. Their formation rate depends on temperature, pH (optimal near neutrality), and the specific sugar/amino acid pair. ARPs themselves are not sensory-active but serve as critical reservoirs for downstream flavor and color precursors. Quantification often involves measuring acid hydrolysis products like furosine (from lactulosyl-lysine) [1] [4] [6].

Intermediate-Stage Degradation Processes

This stage involves the decomposition of ARPs/HRPs into highly reactive dicarbonyl species, driving flavor formation and further browning.

Strecker Degradation and α-Dicarbonyl Formation

ARP degradation occurs via multiple pathways (1,2-, 2,3-, or 3-deoxyosone routes), predominantly generating highly reactive α-dicarbonyl compounds (α-DCs) like glyoxal, methylglyoxal, 2,3-butanedione, and 3-deoxyosones (e.g., 3-deoxyglucosone). These α-DCs are pivotal intermediates. They participate in Strecker degradation: reaction with α-amino acids. The α-DC oxidizes the amino acid, leading to its decarboxylation and deamination, producing a Strecker aldehyde (e.g., acetaldehyde from alanine, isovaleraldehyde from leucine, methional from methionine) and an α-aminoketone (e.g., aminopropanone from alanine degradation). Strecker aldehydes possess potent, often characteristic aromas (malty, fruity, potato-like, chocolate-like) and contribute significantly to the flavor profile of cooked foods. Concurrently, the α-DCs react with other amines, leading to crosslinking and pigment formation [1] [3] [7].

Table 2: Key α-Dicarbonyl Compounds (α-DCs) in Maillard Reaction and Their Origins [1] [7] [10]

α-Dicarbonyl CompoundCommon PrecursorSignificance
Glyoxal (OCH-CHO)Glucose ARP (1,2-enolization)Highly reactive, forms CML, contributes to cross-linking.
Methylglyoxal (CH₃COCHO)Glucose/Fructose ARP (various routes)Major precursor for flavor compounds (e.g., pyrazines) and AGEs (e.g., CEL).
2,3-Butanedione (CH₃COCOCH₃)ARP degradation, butter flavor note.Important for buttery/creamy flavors, participates in Strecker degradation.
3-Deoxyglucosone (3-DG)Glucose ARP (3-deoxyosone route)Key intermediate for furans (e.g., furfural) and melanoidin formation.
3-Deoxygalactosone (3-DGal)Galactose ARPSimilar role to 3-DG, significant in dairy products with hydrolyzed lactose.
1-DeoxyosonesFructose ARP (Heyns product)Reactive intermediates leading to specific flavor compounds.

Role of Reactive Oxygen Species in Fragmentation

ARP and α-DC degradation pathways are often intertwined with redox reactions. Metal ions (e.g., Cu²⁺, Fe³⁺) catalyze the enolization and oxidative fragmentation of sugars and ARPs, generating reactive oxygen species (ROS) like superoxide anion radicals (O₂·⁻) and hydrogen peroxide (H₂O₂). These ROS can further oxidize ARPs, sugars, lipids, and even amino acids, accelerating the formation of additional dicarbonyls, hydroxyl carbonyls, and carboxylic acids. This oxidative fragmentation contributes to flavor compound diversity (e.g., aldehydes, ketones) but can also promote the formation of undesired carbonyls and potentially damage nutrients. Conversely, certain Maillard intermediates possess radical-scavenging capabilities [4] [10].

Advanced-Stage Polymerization and Crosslinking

The final stage is characterized by the formation of complex, heterogeneous brown polymers and specific stable end-products.

Melanoidin Formation and Structural Diversity

Melanoidins are the high molecular weight (> 10 kDa), brown-colored, nitrogen-containing polymers responsible for the characteristic color of coffee, bread crust, roasted meat, and many other thermally processed foods. Their formation involves complex aldol condensations, Michael additions, and polymerization reactions between diverse reactive intermediates generated in earlier stages, particularly furans (e.g., furfural, hydroxymethylfurfural - HMF), pyrroles, pyrazines, imines, and α-DCs. Melanoidin structures are highly variable and depend on the reactants and conditions (pH, temperature, time). Core structures often involve furan and/or pyrrole rings linked by polycondensed chains. They possess significant antioxidant properties attributed to their radical scavenging and metal chelating abilities, potentially enhancing food stability. Partial structures include enolized systems, conjugated dienes, and stable free radicals [1] [3] [10].

Table 3: Structural Features and Properties of Melanoidins [1] [3] [10]

Structural CharacteristicFormation PathwayKey Properties
Furanoid/Pyrroloid CoresCyclization of sugars/deoxyosonesContribute to chromophore (brown color), basic units.
Polyphenolic-Melanoidin ComplexesIncorporation of phenolic compoundsEnhanced antioxidant capacity, common in coffee, cocoa.
Proteinaceous BackboneCrosslinking via lysine/arginine residuesHigh molecular weight, influences solubility.
Metal Chelation SitesPresence of carboxylate, amine groupsImpacts antioxidant activity & mineral bioavailability.
Conjugated Enol SystemsAldol condensationsContribute to chromophore, potential radical stabilization.
Nitrogen Heterocycles (e.g., Pyrazines)Incorporated during polymerizationContribute to color and potential bioactivity.

Advanced Glycation End-Products (AGEs) in Biological Systems

While melanoidins form in foods, the Maillard reaction also occurs endogenously and in physiological fluids (e.g., plasma), albeit slower and at lower temperatures (37°C). The stable end-products formed under these conditions are termed Advanced Glycation End-products (AGEs). Key dietary and endogenous AGEs include:

  • Nε-(Carboxymethyl)lysine (CML): Formed primarily by oxidative cleavage of Amadori products (e.g., fructoselysine) or reaction of glyoxal with lysine. A major biomarker of AGE accumulation.
  • Nε-(Carboxyethyl)lysine (CEL): Formed by reaction of methylglyoxal with lysine.
  • Pyrraline: Formed by reaction of 3-deoxyglucosone with lysine.
  • Methylglyoxal-Hydroimidazolone (MG-H1): A major adduct from methylglyoxal and arginine.
  • Glyoxal-Dihydroxyimidazolone (G-H1): Adduct from glyoxal and arginine.
  • Crosslinks: Pentosidine (arginine-lysine crosslink via pentose derivatives), glyoxal-lysine dimer (GOLD), methylglyoxal-lysine dimer (MOLD). AGEs form through reactions of α-DCs (glyoxal, methylglyoxal, 3-deoxyglucosone) with nucleophilic side chains of proteins (lysine NH₂, arginine guanidinyl group, cysteine SH). In biological systems, AGE accumulation on long-lived proteins (e.g., collagen, lens crystallins) alters their structure and function, contributing to tissue stiffness, reduced elasticity, and impaired enzymatic activity. AGEs also interact with specific receptors (RAGE), triggering pro-inflammatory and pro-oxidative signaling pathways implicated in aging and chronic diseases like diabetes, atherosclerosis, and Alzheimer's disease [1] [5] [7]. The formation of dietary AGEs (dAGEs) during cooking (especially high-temperature dry-heat methods) contributes to the body's AGE pool.

Properties

Product Name

Maillard Product

IUPAC Name

6-acetyl-8-cyclopentyl-2-[[5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C36H49N7O12

Molecular Weight

771.8 g/mol

InChI

InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40)

InChI Key

DYSPTWKZFBSOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C

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